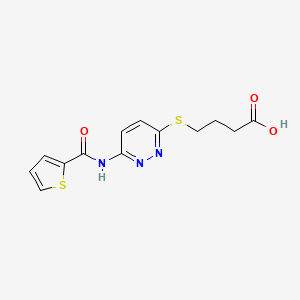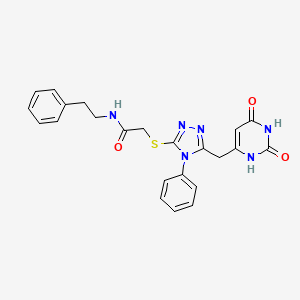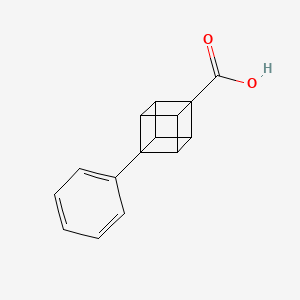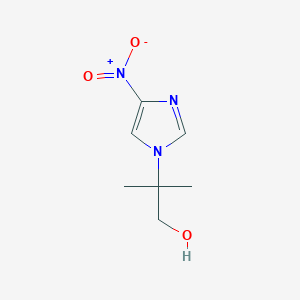
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol
Übersicht
Beschreibung
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C7H11N3O3 and its molecular weight is 185.183. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Evaluation
- Synthesis of Novel Ether-linked Derivatives : A study by Şenkardeş et al. (2020) synthesized derivatives of ornidazole (including 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol) and evaluated their antimicrobial and antileukemic activities. The compounds showed significant activity against the bacterial strain Bacillus subtilis and were nontoxic with good estimated oral bioavailability.
Antimicrobial Effects of Complexes
- Antifungal and Anaerobic Bacterial Strains : Research by Oliveira et al. (2019) demonstrated that silver(I) complexes with secnidazole-derived Schiff bases (including this compound) exhibited antifungal activity against Candida strains and potent antimicrobial effects against several anaerobic bacterial strains.
Synthesis and Characterisation for Microbial Studies
- Transition Metal Complexes : A study by Verma et al. (2010) focused on synthesizing transition metal chelates of this compound and characterizing them for microbial studies.
Antituberculosis Agents
- Evaluation of Antituberculosis Activity : Foroumadi et al. (2004) synthesized thiadiazole derivatives of nitroimidazoles, including this compound, and evaluated their antituberculosis activity. These compounds showed varying degrees of activity against Mycobacterium tuberculosis (Foroumadi et al., 2004).
Biological Activity Studies
- β-Glucuronidase Inhibitory and In Silico Studies : A biology-oriented drug synthesis study on this compound derivatives demonstrated good β-glucuronidase inhibitory activity, with several compounds showing superior activity compared to the standard. The study suggested that molecules with electron-withdrawing groups exhibited better activity (Salar et al., 2017).
Wirkmechanismus
Target of Action
Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to their diverse biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The diverse biological activities of imidazole derivatives suggest that they can have various effects at the molecular and cellular level .
Action Environment
The synthesis of imidazole derivatives can be influenced by environmental factors .
Biochemische Analyse
Biochemical Properties
The imidazole ring in 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol is a key component that contributes to its biochemical properties . Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Given the broad range of biological activities of imidazole derivatives , it can be hypothesized that this compound may influence various cellular processes. Specific effects on cell signaling pathways, gene expression, and cellular metabolism need to be investigated in detail.
Eigenschaften
IUPAC Name |
2-methyl-2-(4-nitroimidazol-1-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,4-11)9-3-6(8-5-9)10(12)13/h3,5,11H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZFVYWKCCAZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=C(N=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
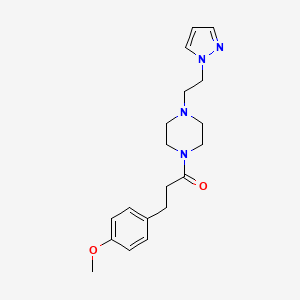

![N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484706.png)
![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2484708.png)
![1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one](/img/structure/B2484711.png)

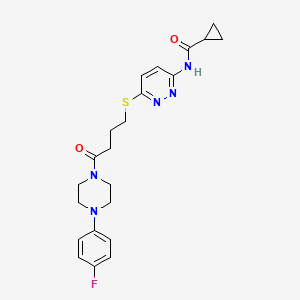
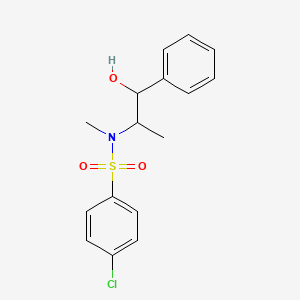
![N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide](/img/structure/B2484718.png)
